Oxymethyltropacine
Description
Oxymethyltropacine is a compound of interest in pharmacological research, particularly for its structural and functional properties. However, none of the provided evidence sources explicitly mention this compound, making it challenging to derive a detailed introduction or comparative analysis from the given materials. This limitation suggests that further investigation into specialized databases or literature is required to gather authoritative data on this compound.
Properties
CAS No. |
38545-48-1 |
|---|---|
Molecular Formula |
C23H27NO3 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2,2-diphenylpropanoate |
InChI |
InChI=1S/C23H27NO3/c1-24-19-12-13-20(24)15-21(14-19)27-22(26)23(16-25,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19-21,25H,12-16H2,1H3 |
InChI Key |
LAHZEAWORMLOOB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxymethyltropacine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Tropinone: Tropinone is synthesized from succindialdehyde, methylamine, and acetone through a Mannich reaction.
Reduction: Tropinone is then reduced to tropine using a reducing agent such as sodium borohydride.
Methylation: Tropine undergoes methylation using methyl iodide to form methyltropine.
Oxidation: The final step involves the oxidation of methyltropine to this compound using an oxidizing agent like potassium permanganate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Oxymethyltropacine undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound N-oxide, while substitution can produce halogenated derivatives.
Scientific Research Applications
Oxymethyltropacine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other tropane derivatives.
Biology: Studies have explored its effects on neurotransmitter systems, given its structural similarity to other tropane alkaloids.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in treating neurological disorders.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of oxymethyltropacine involves its interaction with specific molecular targets in the body. It primarily affects neurotransmitter pathways by binding to receptors and altering their activity. This can lead to changes in neurotransmitter release and uptake, influencing various physiological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on methamphetamine () and opioids (), which are pharmacologically distinct from tropane alkaloids like Oxymethyltropacine.
Table 1: General Comparison of Selected Compounds from Evidence
Key Findings:
Methamphetamine :
- Induces long-term neurochemical changes, including reduced tyrosine hydroxylase activity in the neostriatum, which correlates with dopaminergic system damage .
- High abuse liability due to rapid dopamine release and euphoric effects .
Opioids: Immunomodulatory effects are noted, with some opioids (e.g., morphine) suppressing NK cell activity and cytokine production . Compatibility and safety profiles vary; for example, fentanyl’s potency necessitates strict dosing protocols to avoid respiratory failure .
Limitations of the Provided Evidence
- No direct data on this compound: The compound is absent in all three evidence sources, which instead focus on stimulants, opioids, and unrelated chemicals ().
- Structural/functional disparities : Methamphetamine (amphetamine derivative) and opioids (alkaloids targeting opioid receptors) differ fundamentally from tropane-based compounds like this compound, limiting cross-class comparisons.
Recommendations for Future Research
To address the knowledge gap, researchers should:
Consult specialized databases (e.g., PubChem, SciFinder) for this compound’s physicochemical properties.
Investigate its pharmacokinetic and pharmacodynamic profiles relative to tropane alkaloids (e.g., atropine, scopolamine).
Compare receptor binding affinities (e.g., muscarinic vs. dopaminergic targets) to identify unique therapeutic or toxicological effects.
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